molecular formula C11H9ClN2O B13699341 4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile

4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile

Katalognummer: B13699341
Molekulargewicht: 220.65 g/mol
InChI-Schlüssel: YXLCRVIRCXCXGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile is a chemical compound that features a pyrrolidinyl group attached to a benzonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential as a pharmacophore in drug discovery.

    Industry: Utilized in the development of advanced materials and polymers

Wirkmechanismus

The mechanism of action of 4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidinyl group may enhance binding affinity and specificity, leading to desired biological effects. Pathways involved include enzyme inhibition and receptor modulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzoic acid
  • 4-Chloro-3-(2-oxo-1-pyrrolidinyl)pyrimidine
  • 4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride

Uniqueness

4-Chloro-3-(2-oxo-1-pyrrolidinyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a chloro and a nitrile group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Eigenschaften

Molekularformel

C11H9ClN2O

Molekulargewicht

220.65 g/mol

IUPAC-Name

4-chloro-3-(2-oxopyrrolidin-1-yl)benzonitrile

InChI

InChI=1S/C11H9ClN2O/c12-9-4-3-8(7-13)6-10(9)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2

InChI-Schlüssel

YXLCRVIRCXCXGM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1)C2=C(C=CC(=C2)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.